

Application Notes and Protocols for Anilazine in Potato and Tomato Blight Research

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Compound of Interest

Compound Name: Anilazine

Cat. No.: B1167350

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Disclaimer: **Anilazine** (also known as Dyrene) is a non-systemic, foliar triazine fungicide historically used to control a range of fungal diseases, including early blight (*Alternaria solani*) and late blight (*Phytophthora infestans*) in potatoes and tomatoes.^[1] However, its registration has been discontinued in many regions, including the United States and the European Union.^[1] Consequently, recent research, detailed efficacy data, and modern molecular studies on its specific mode of action are limited. The following notes and protocols are compiled from historical data and generalized experimental designs for fungicide testing.

Chemical Properties and Mechanism of Action

Anilazine is a chlorinated triazine fungicide.^[2] Its primary mode of action is as a multi-site inhibitor, meaning it interferes with multiple metabolic processes within the fungal cell. This non-specific activity involves reacting with essential enzymes, particularly those containing sulfhydryl (-SH) groups. One of the key mechanisms is the disruption of mitochondrial respiration, which interferes with the electron transport chain, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.^[2] Due to this multi-site and non-specific mode of action, a precise, linear signaling pathway targeted by **Anilazine** within the pathogen has not been well-defined, unlike modern, single-site inhibitor fungicides.

- IUPAC Name: 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine
- Molecular Formula: $C_9H_5Cl_3N_4$
- Appearance: White to tan crystalline powder.^[1]

- Solubility: Insoluble in water, moderately soluble in organic solvents.[1]

Data Presentation: Fungicide Efficacy

Specific and comparable quantitative data from recent, peer-reviewed field trials for **Anilazine** are not readily available due to its discontinued use. The following table illustrates the typical data structure used to present results from fungicide efficacy trials for blight control.

Researchers would populate such a table with data on disease severity, disease reduction, and crop yield to compare treatments.

Table 1: Illustrative Data Structure for Fungicide Efficacy Trials against Potato or Tomato Blight

Treatment	Application Rate (a.i.)	Mean Final Disease Severity (%)	Disease Reduction (%) vs. Control	Marketable Yield (t/ha)	Yield Increase (%) vs. Control
Untreated Control	-	85.0	-	15.0	-
Anilazine	Historical Rate (e.g., 1.5-2.0 kg/ha)	Data Point	Calculated Value	Data Point	Calculated Value
Standard Fungicide 1	Manufacturer Rate	Data Point	Calculated Value	Data Point	Calculated Value
Standard Fungicide 2	Manufacturer Rate	Data Point	Calculated Value	Data Point	Calculated Value

Note: This table is a template. Actual values would be determined through experimentation.

Experimental Protocols

The following are generalized protocols for conducting in-vitro and field-based efficacy trials for a foliar fungicide like **Anilazine** against potato and tomato blight. These are based on standard methodologies in plant pathology research.[3][4][5]

3.1 In-Vitro Mycelial Growth Inhibition Assay (Poison Food Technique)

This protocol determines the direct inhibitory effect of a fungicide on fungal growth.

- **Medium Preparation:** Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- **Fungicide Stock Solution:** Prepare a stock solution of **Anilazine** in a suitable organic solvent (e.g., acetone) and make serial dilutions.
- **Amendment of Medium:** While the PDA is molten (approx. 45-50°C), add the required volume of the **Anilazine** stock solution to achieve desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control plate should be prepared with the solvent alone. Pour the amended PDA into sterile 90 mm Petri dishes.
- **Inoculation:** Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of *A. solani* or *P. infestans*, in the center of each PDA plate.
- **Incubation:** Incubate the plates at an optimal temperature for the pathogen (e.g., 25°C for *A. solani*, 18-20°C for *P. infestans*) in the dark.
- **Data Collection:** Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
- **Analysis:** Calculate the Percent Inhibition of radial growth for each concentration using the formula:
 - $\text{Percent Inhibition} = ((C - T) / C) \times 100$
 - Where: C = Average radial growth in control, T = Average radial growth in treatment.
 - Use the data to calculate the EC₅₀ value (Effective Concentration to inhibit 50% of growth).

3.2 Field Efficacy Trial for Blight Control

This protocol evaluates the effectiveness of a fungicide under field conditions.

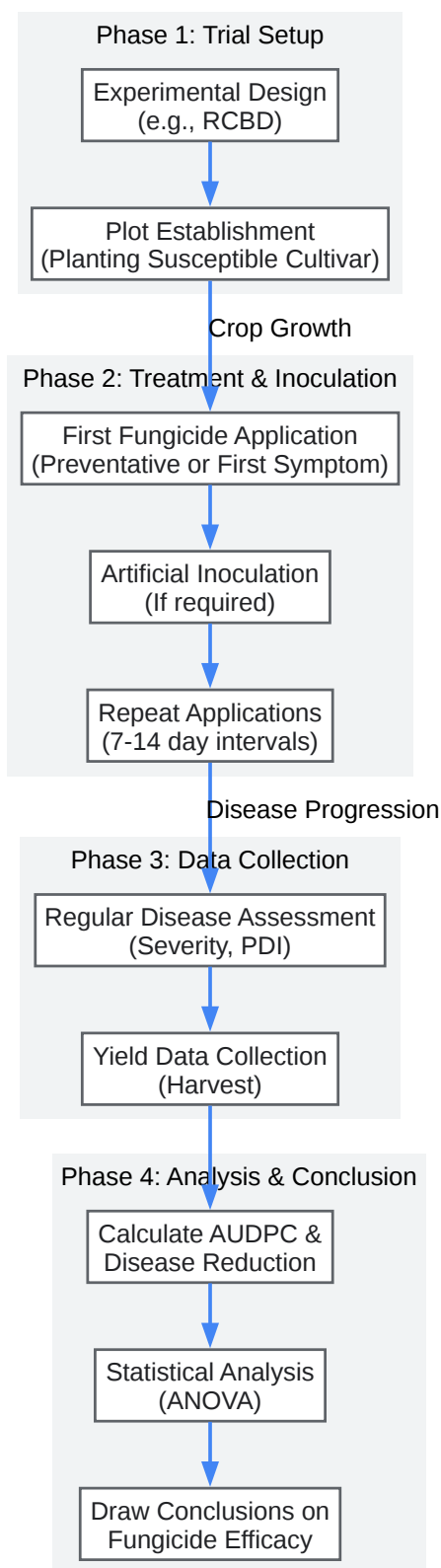
- Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3 to 4 replications.[\[4\]](#)[\[5\]](#)
- Plot Establishment:
 - Plant a susceptible potato (e.g., 'Kufri Jyoti') or tomato variety.[\[4\]](#)
 - Each plot should consist of multiple rows (e.g., 2-4 rows) of a specified length (e.g., 5-10 meters).[\[5\]](#) Maintain buffer rows between plots to minimize spray drift.
- Inoculum (if necessary): If natural infection pressure is low, artificial inoculation may be required. Spray a suspension of *A. solani* conidia or *P. infestans* sporangia (e.g., 1×10^4 spores/mL) onto the foliage, typically in the late evening to ensure high humidity for infection.[\[5\]](#)
- Fungicide Application:
 - Begin applications either preventatively (before disease onset) or at the first sign of disease symptoms.
 - Apply **Anilazine** at its historically recommended rate, mixed in water. Use a calibrated sprayer (e.g., CO₂ backpack sprayer) to ensure uniform coverage of the foliage.[\[5\]](#)
 - Include an untreated control and a standard commercial fungicide for comparison.
 - Repeat applications at a set interval (e.g., 7-14 days), depending on disease pressure and weather conditions.[\[4\]](#)
- Disease Assessment:
 - Visually assess disease severity at regular intervals (e.g., weekly) after the first symptoms appear.
 - Use a standardized rating scale (e.g., 0-100% leaf area affected or a 1-9 scale).
 - Calculate the Percent Disease Index (PDI) or the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.[\[6\]](#)

- **Yield Data:** At the end of the season, harvest the tubers or fruits from the central rows of each plot. Measure the total and marketable yield.
- **Statistical Analysis:** Analyze the data for disease severity and yield using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Visualizations: Workflows and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a field-based fungicide efficacy trial.



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